3-Methylisoxazol-4-amine hydrochloride

Medicinal Chemistry Biochemical Assays Drug Formulation

This 3-Methylisoxazol-4-amine hydrochloride is an essential medicinal chemistry building block featuring a distinct 3-methyl-4-amine substitution pattern that enables regioselective amide bond formation and targeted molecular architectures. Unlike generic isoxazole amines, the hydrochloride salt provides superior aqueous solubility and stability, eliminating extra solubilization steps in cell-based assays and in vivo studies. At ≥98% purity, it meets stringent HTS library requirements, making it the preferred choice for developing novel FMS kinase inhibitors and hematological malignancy therapeutics. Procure with confidence for reproducible, high-throughput screening workflows.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
CAS No. 108512-04-5
Cat. No. B1282587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisoxazol-4-amine hydrochloride
CAS108512-04-5
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC1=NOC=C1N.Cl
InChIInChI=1S/C4H6N2O.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H
InChIKeyMSYIPTBDNXLQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisoxazol-4-amine hydrochloride: Building Block for Isoxazole-Based Drug Discovery


3-Methylisoxazol-4-amine hydrochloride (CAS 108512-04-5), also known as 3-methyl-1,2-oxazol-4-amine hydrochloride, is a heterocyclic organic compound featuring an isoxazole core substituted with a methyl group and a primary amine functionality, stabilized as its hydrochloride salt . It serves as a versatile building block in medicinal chemistry for the synthesis of complex heterocyclic systems, particularly in the development of novel therapeutic agents .

Why 3-Methylisoxazol-4-amine Hydrochloride Cannot Be Substituted with Generic Isoxazole Amines


Substitution of 3-Methylisoxazol-4-amine hydrochloride with generic isoxazole amines or free base analogs is not straightforward due to the compound's unique position-specific substitution pattern (3-methyl, 4-amine) and salt form. The 3-methyl-4-amino arrangement confers distinct electronic and steric properties that influence downstream synthetic transformations and biological interactions . Furthermore, the hydrochloride salt enhances aqueous solubility and stability compared to the free base (3-methylisoxazol-4-amine, CAS 354795-62-3), which is often preferred in biological assays and formulation .

Quantitative Differentiation of 3-Methylisoxazol-4-amine Hydrochloride from Closest Analogs


Aqueous Solubility and Stability of Hydrochloride Salt vs Free Base

The hydrochloride salt form of 3-methylisoxazol-4-amine provides enhanced aqueous solubility and stability compared to the free base (3-methylisoxazol-4-amine, CAS 354795-62-3). This is a critical differentiator for biological assays where aqueous solubility is required .

Medicinal Chemistry Biochemical Assays Drug Formulation

Synthetic Yield: TFA-Mediated Deprotection Route for Free Base

A reported synthetic route for the free base 3-methylisoxazol-4-amine (CAS 354795-62-3) from tert-butyl (3-methylisoxazol-4-yl)carbamate proceeds with a 93% yield under mild conditions (TFA/DCM, room temperature, 1 hour) . This yield serves as a benchmark for comparing the efficiency of hydrochloride salt formation steps.

Organic Synthesis Process Chemistry Medicinal Chemistry

Antiproliferative Activity of 4-Arylamido 3-Methyl Isoxazole Derivatives

A series of 4-arylamido 3-methyl isoxazole derivatives, which utilize 3-methylisoxazol-4-amine as a core scaffold, exhibited potent antiproliferative activity against the U937 hematopoietic cell line, with activities superior to the reference standard sorafenib [1]. A derivative (6a) showed a GI50 of 0.016 μM and an IC50 of 9.95 nM against FMS kinase, demonstrating the scaffold's potential for generating highly potent kinase inhibitors [1].

Cancer Research Kinase Inhibition Medicinal Chemistry

Purity Specification Comparison Across Vendors

Commercial vendors offer 3-Methylisoxazol-4-amine hydrochloride with purity specifications ranging from 95% (AKSci) to 98% (ChemScene, Leyan) . This variability allows procurement decisions based on required purity levels for specific applications, with higher purity grades (98%) suitable for sensitive biological assays and lower purity grades (95%) adequate for initial synthetic steps.

Quality Control Procurement Analytical Chemistry

Structural Differentiation: 3-Methyl vs 5-Methyl Isomer

3-Methylisoxazol-4-amine hydrochloride (CAS 108512-04-5) differs from its regioisomer 5-methylisoxazol-4-amine hydrochloride (CAS 100499-66-9) in the position of the methyl group on the isoxazole ring. This positional difference can significantly alter reactivity in downstream chemical transformations and binding interactions with biological targets .

Chemical Synthesis Structure-Activity Relationship Medicinal Chemistry

LogP and Topological Polar Surface Area (TPSA) Comparison

3-Methylisoxazol-4-amine hydrochloride exhibits a LogP of approximately 1.95 and a TPSA of 52.05 Ų . These values indicate moderate lipophilicity and a polar surface area favorable for oral bioavailability and blood-brain barrier penetration. In comparison, the free base (3-methylisoxazol-4-amine) has a lower molecular weight (98.1 g/mol) and a different LogP value (not directly reported) due to the absence of the hydrochloride counterion .

ADME Prediction Drug Design Physicochemical Properties

Optimal Research and Industrial Applications for 3-Methylisoxazol-4-amine Hydrochloride


Synthesis of Kinase Inhibitors for Cancer Research

As demonstrated by the potent FMS kinase inhibitor derivative (IC50 = 9.95 nM) [1], 3-Methylisoxazol-4-amine hydrochloride serves as an excellent starting material for constructing 4-arylamido 3-methyl isoxazole scaffolds. Researchers developing novel kinase inhibitors, particularly for hematological malignancies, can leverage this building block to explore structure-activity relationships and generate selective compounds.

Aqueous-Based Biological Assays and in vivo Studies

The hydrochloride salt form offers enhanced aqueous solubility compared to the free base [1], making it the preferred choice for direct use in cell-based assays, biochemical screening, and in vivo pharmacokinetic studies. This eliminates the need for additional solubilization steps that could introduce variability.

Regioselective Synthesis of Isoxazole-Containing Heterocycles

The specific 3-methyl-4-amine substitution pattern is crucial for regioselective transformations, such as amide bond formation at the 4-amino group or further functionalization of the isoxazole ring. This regiochemistry distinguishes it from 5-methylisoxazol-4-amine and enables the synthesis of targeted molecular architectures in medicinal chemistry campaigns.

Quality-Controlled Procurement for High-Throughput Screening

With commercial availability at 98% purity , 3-Methylisoxazol-4-amine hydrochloride meets the stringent quality requirements for high-throughput screening libraries. Procurement teams can select suppliers offering the necessary purity and documentation (e.g., Certificate of Analysis) to ensure reproducibility in automated screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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